N-[(3R)-pyrrolidin-3-ylmethyl]acetamide
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Overview
Description
N-[(3R)-pyrrolidin-3-ylmethyl]acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-pyrrolidin-3-ylmethyl]acetamide typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method includes the alkylation of a pyrrolidine derivative with an appropriate acetamide precursor under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium phosphate monohydrate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and sustainability. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3R)-pyrrolidin-3-ylmethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-[(3R)-pyrrolidin-3-ylmethyl]acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[(3R)-pyrrolidin-3-ylmethyl]acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor proteins, modulating their activity. The exact pathways can vary depending on the biological context, but common targets include enzymes involved in metabolic processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with potential therapeutic applications.
Prolinol: A derivative used in various chemical syntheses .
Uniqueness
N-[(3R)-pyrrolidin-3-ylmethyl]acetamide is unique due to its specific stereochemistry and the presence of the acetamide group, which can influence its binding affinity and biological activity. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
N-[[(3R)-pyrrolidin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-5-7-2-3-8-4-7/h7-8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAWFOYVSBYVCD-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@@H]1CCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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